molecular formula C20H11FN2O4 B2985671 9-(2-fluoro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 533868-22-3

9-(2-fluoro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2985671
CAS No.: 533868-22-3
M. Wt: 362.316
InChI Key: ZUBJHZGOQYOJSD-UHFFFAOYSA-N
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Description

This compound features a tricyclic azatricyclo framework fused with a 2-fluoro-5-nitrophenyl substituent. Such substitutions are critical for interactions with biological targets, particularly in enzyme inhibition or receptor binding .

Properties

IUPAC Name

6-(2-fluoro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FN2O4/c21-17-10-9-12(23(26)27)11-18(17)22-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(22)25/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBJHZGOQYOJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=CC(=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-fluoro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Fluoro-Nitrophenyl Intermediate: This step involves the nitration of a fluorobenzene derivative to introduce the nitro group at the desired position.

    Cyclization: The intermediate undergoes a series of cyclization reactions to form the tricyclic core structure. This may involve the use of strong acids or bases as catalysts.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dione functionalities, leading to the formation of more oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine is a common reaction, which can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-(2-fluoro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its distinct functional groups. The nitro group, in particular, can be reduced to an amine, which can then form covalent bonds with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its rigid and stable tricyclic structure.

Mechanism of Action

The mechanism of action of 9-(2-fluoro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins and enzymes. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

9-(4-Ethoxyphenyl) Analog
  • Structure : The phenyl ring bears a 4-ethoxy (-OCH₂CH₃) group instead of 2-fluoro-5-nitro .
  • Key Differences: Electronic Effects: Ethoxy is electron-donating, reducing electrophilicity compared to the target compound’s nitro and fluoro groups. Bioactivity: Ethoxy-substituted analogs are often associated with altered pharmacokinetics, as seen in related benzazepine derivatives .
7-(4-Fluorophenyl) Bicyclo Analog
  • Structure : Features a 4-fluorophenyl group attached to an 8,10-dioxa-3-azabicyclo[5.2.1]decane system .
  • Key Differences :
    • Ring System : The bicyclo[5.2.1] framework with oxygen atoms (dioxa) introduces polarity, improving aqueous solubility.
    • Substituent Impact : A single fluorine at position 4 lacks the synergistic electronic effects of 2-fluoro-5-nitro, likely reducing binding affinity to nitro-sensitive targets .
14,14-Dimethyl-10-(2-nitrophenyl) Diazatricyclo Analog
  • Structure : Contains a 2-nitrophenyl group and a diazatricyclo[9.4.0.0³,⁸] system with dimethyl substituents .
  • Key Differences: Nitro Position: Nitro at position 2 (vs. 5 in the target compound) alters steric and electronic interactions.

Core Structural Variations

Dithia-Azatetracyclo Derivatives
  • Structure : 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one with 4-methoxy/hydroxyphenyl groups .
  • Key Differences :
    • Sulfur Incorporation : Thioether (C-S-C) bonds introduce redox sensitivity and metabolic instability.
    • Hydroxy/Methoxy Groups : Participate in hydrogen bonding, enhancing solubility but reducing blood-brain barrier penetration compared to nitro/fluoro groups .

Bioactivity and Pharmacological Implications

  • Target Compound : The 2-fluoro-5-nitro substitution likely enhances reactivity in electrophilic aromatic substitution, making it a candidate for kinase or protease inhibition.
  • Ethoxy Analog : May exhibit improved oral bioavailability due to higher lipophilicity but reduced potency against nitro-dependent enzymes .
  • Diazatricyclo Analog : Dimethyl groups and nitro positioning could favor CNS activity but require further in vivo validation .

Comparative Data Table

Compound Name / ID Molecular Formula Substituents Ring System Key Properties
9-(2-fluoro-5-nitrophenyl)-9-azatricyclo[...]-8,10-dione (Target) C₂₁H₁₄FN₂O₄ 2-F, 5-NO₂ Azatricyclo[9.4.0.0²,⁷] High electrophilicity, rigid core
9-(4-Ethoxyphenyl)-9-azatricyclo[...]-8,10-dione C₂₂H₁₇NO₃ 4-OCH₂CH₃ Azatricyclo[9.4.0.0²,⁷] Increased logP, reduced reactivity
7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo[5.2.1]decane hydrochloride C₁₃H₁₅FNO₂·HCl 4-F Dioxa-azabicyclo[5.2.1] Polar, soluble, moderate bioactivity
14,14-Dimethyl-10-(2-nitrophenyl)-2,9-diazatricyclo[...]-12-one C₂₁H₂₁N₃O₃ 2-NO₂, 14,14-(CH₃)₂ Diazatricyclo[9.4.0.0³,⁸] Steric hindrance, metabolic stability
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]-4(8)-one C₁₈H₁₅NO₃S₂ 4-OCH₃ Dithia-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] Redox-sensitive, H-bond donor

Biological Activity

Structural Overview

The compound features a unique tricyclic structure with a nitrophenyl group and an azatricyclo framework. The presence of the 2-fluoro-5-nitrophenyl moiety suggests possible interactions with biological targets due to the electron-withdrawing nature of the nitro group and the fluorine atom's influence on molecular polarity and reactivity.

  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes involved in metabolic pathways. For instance, compounds that inhibit phospholipase A2 (PLA2) have been linked to anti-inflammatory effects and potential therapeutic applications in drug-induced phospholipidosis .
  • Antimicrobial Properties : Some derivatives of nitrophenyl compounds exhibit significant antimicrobial activity. The nitro group can undergo reduction in microbial systems, leading to the generation of reactive intermediates that can damage cellular components .
  • Cytotoxic Effects : The compound's structure may induce cytotoxicity in cancer cell lines, as observed in similar azatricyclo compounds. This cytotoxicity is often mediated through the generation of reactive oxygen species (ROS) and subsequent apoptosis induction .

Pharmacological Profiles

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of PLA2

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of related nitrophenyl compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial properties.

Study 2: Cytotoxic Mechanisms

In vitro studies on cancer cell lines demonstrated that the compound induced significant apoptosis via ROS generation. The mechanism involved mitochondrial dysfunction and activation of caspase pathways, which are critical for programmed cell death.

Study 3: Enzyme Targeting

Research focused on PLA2 inhibition revealed that compounds structurally related to the target compound effectively reduced PLA2 activity by up to 80% at specific concentrations. This inhibition is significant as it correlates with reduced inflammatory responses in cellular models.

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